molecular formula C16H15ClN6O B2468558 1-[(4-chlorophenyl)methyl]-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea CAS No. 951516-84-0

1-[(4-chlorophenyl)methyl]-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea

Cat. No.: B2468558
CAS No.: 951516-84-0
M. Wt: 342.79
InChI Key: LHMHVDSDEUHEED-UHFFFAOYSA-N
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Description

The compound 1-[(4-chlorophenyl)methyl]-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea is a urea derivative featuring two distinct substituents: a 4-chlorobenzyl group and a phenyltetrazolylmethyl group. Urea-based compounds are widely studied in medicinal chemistry due to their hydrogen-bonding capacity, which enhances interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[(1-phenyltetrazol-5-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN6O/c17-13-8-6-12(7-9-13)10-18-16(24)19-11-15-20-21-22-23(15)14-4-2-1-3-5-14/h1-9H,10-11H2,(H2,18,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHMHVDSDEUHEED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-chlorophenyl)methyl]-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea typically involves the following steps:

    Formation of the Chlorophenyl Intermediate: The initial step involves the reaction of 4-chlorobenzyl chloride with an appropriate amine to form the chlorophenyl intermediate.

    Tetrazole Formation: The next step involves the synthesis of the tetrazole ring. This can be achieved by reacting phenylhydrazine with sodium azide under acidic conditions to form the tetrazole ring.

    Coupling Reaction: The final step involves coupling the chlorophenyl intermediate with the tetrazole derivative in the presence of a coupling agent such as carbodiimide to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial processes may incorporate purification steps such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-[(4-chlorophenyl)methyl]-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, polar solvents, elevated temperatures.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced derivatives with hydrogenated functionalities.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

1-[(4-chlorophenyl)methyl]-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development and pharmacological studies.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)methyl]-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following sections compare the target compound with structurally related analogs, focusing on substituent effects, heterocycle variations, and backbone modifications. Data are derived from the provided evidence (Tables 1–2).

Halogen Substitution: Chlorine vs. Fluorine

A closely related analog, 1-(4-fluorophenyl)-3-[(1-phenyl-1H-tetrazol-5-yl)methyl]urea (CAS 951547-47-0), replaces the 4-chlorobenzyl group with a 4-fluorophenyl directly attached to the urea backbone . Key differences include:

  • Electron-withdrawing effects : Fluorine’s strong electron-withdrawing nature may alter electronic distribution in the phenyl ring, affecting binding affinity to target proteins.
  • Molecular weight : The target compound (C16H14ClN5O, MW 343.77) is heavier than the fluorinated analog (C15H13FN6O, MW 312.30) due to the benzyl group and chlorine atom.

Heterocycle Variation: Tetrazole vs. Thiadiazole

1-(4-chlorophenyl)-3-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}urea (CAS 478077-55-3) replaces the tetrazole with a thiadiazole ring and introduces a sulfanylethyl chain . Key comparisons:

  • Polarity : Tetrazoles are more polar due to multiple nitrogen atoms, enhancing solubility and hydrogen-bonding interactions. Thiadiazoles, with sulfur, may reduce polarity but improve metabolic stability.
  • Molecular weight : The thiadiazole derivative (MW 328.84) is lighter than the target compound (MW 343.77) due to differences in substituent complexity.

Backbone Modifications: Urea vs. Amine

The compound (4-chlorophenyl)methylamine hydrochloride () replaces the urea backbone with an amine linkage. Notable contrasts include:

  • Hydrogen-bonding capacity : Urea’s two NH groups provide stronger hydrogen-bonding interactions compared to amines, which may enhance target binding affinity.
  • Basicity : The amine group is more basic (pKa ~10) than urea (pKa ~0–1), affecting ionization state and solubility under physiological conditions.

Substituent Chain Variations

1-({1-[3-(4-Fluorophenyl)propyl]piperidin-4-yl}methyl)-3-[3-(1-methyl-1H-tetrazol-5-yl)phenyl]urea () introduces a piperidinylmethyl group and a 3-(4-fluorophenyl)propyl chain. Differences include:

  • Steric effects : The bulky piperidine ring may hinder binding to compact active sites compared to the target compound’s simpler benzyl group.
  • Pharmacokinetics : The extended alkyl chain could enhance lipophilicity and tissue distribution but may also increase CYP450-mediated metabolism.

Data Tables

Table 1: Structural and Molecular Comparison of Key Compounds

Compound Name R1 Substituent R2 Substituent Molecular Formula Molecular Weight CAS Number Reference
Target Compound (4-Chlorophenyl)methyl (1-Phenyl-1H-tetrazol-5-yl)methyl C16H14ClN5O 343.77 - -
1-(4-Fluorophenyl)-3-[(1-phenyl-1H-tetrazol-5-yl)methyl]urea 4-Fluorophenyl (1-Phenyl-1H-tetrazol-5-yl)methyl C15H13FN6O 312.30 951547-47-0
1-(4-Chlorophenyl)-3-{2-[(4-methylthiadiazol-5-yl)sulfanyl]ethyl}urea 4-Chlorophenyl 2-[(4-Methylthiadiazol-5-yl)sulfanyl]ethyl C12H13ClN4OS2 328.84 478077-55-3
(4-Chlorophenyl)methylamine (4-Chlorophenyl)methyl 3-[(1-Methyl-1H-tetrazol-5-yl)sulfanyl]propyl C13H16ClN5S 309.81 -

Table 2: Functional Group Impact on Properties

Functional Group Impact on Properties Example Compounds
Tetrazole High polarity, metabolic stability, hydrogen-bonding capacity Target compound,
Thiadiazole Reduced polarity, sulfur-mediated metabolic interactions
Urea backbone Strong hydrogen-bonding, improved target affinity Target compound,
Amine backbone Increased basicity, reduced hydrogen-bonding

Biological Activity

The compound 1-[(4-chlorophenyl)methyl]-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea is a member of the urea class of compounds and has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C16H15ClN6O\text{C}_{16}\text{H}_{15}\text{ClN}_{6}\text{O}

This structure features a chlorophenyl group and a tetrazole moiety, which are critical for its biological activity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities including:

1. Antimicrobial Activity
Studies have shown that derivatives of tetrazole and urea possess significant antimicrobial properties. For instance, compounds with similar structures have demonstrated moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymes.

2. Anticancer Potential
The anticancer properties of related compounds have been explored extensively. For example, certain pyrazole derivatives have shown promising results against various cancer cell lines with IC50 values indicating effective cytotoxicity . The presence of the tetrazole ring enhances the interaction with cellular targets such as kinases involved in cancer progression.

3. Enzyme Inhibition
Inhibitory effects on enzymes such as urease and acetylcholinesterase have been reported for structurally similar compounds. These activities are crucial for developing therapeutic agents for conditions like peptic ulcers and Alzheimer's disease . The IC50 values for these inhibitors suggest that modifications in the molecular structure can lead to enhanced potency.

Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

Case Study 1: Antibacterial Activity
A study evaluated several urea derivatives for their antibacterial properties. The results indicated that specific modifications in the chlorophenyl group significantly enhanced activity against Bacillus subtilis, with some compounds achieving IC50 values lower than 10 µM .

Case Study 2: Anticancer Activity
In another investigation focusing on pyrazole derivatives, a compound structurally similar to our target showed an IC50 value of 5 µM against HeLa cells. This study highlighted the importance of the tetrazole moiety in enhancing cytotoxicity through apoptosis induction .

The mechanisms underlying the biological activities of this compound can be summarized as follows:

Antibacterial Mechanism:
The compound likely interferes with bacterial protein synthesis or disrupts the integrity of the bacterial cell wall through binding interactions with critical enzymes.

Anticancer Mechanism:
The anticancer effects may involve modulation of signaling pathways related to cell proliferation and apoptosis. The tetrazole ring can facilitate interactions with key protein targets in cancer cells.

Enzyme Inhibition:
Inhibition of urease leads to decreased ammonia production in bacteria and potential therapeutic effects in treating infections associated with urease-producing organisms.

Q & A

Q. What are the recommended synthetic routes for preparing 1-[(4-chlorophenyl)methyl]-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea?

Methodological Answer: The synthesis typically involves multi-step reactions:

Intermediate Preparation : Start with the synthesis of 4-chlorobenzylamine via chlorination of benzylamine derivatives (e.g., using Cl₂ or SOCl₂).

Tetrazole Formation : React phenyl isocyanate with sodium azide under Huisgen cycloaddition conditions to generate the 1-phenyl-1H-tetrazole-5-yl moiety .

Urea Coupling : Use carbodiimide-mediated coupling (e.g., EDCI or DCC) to link the 4-chlorobenzylamine and tetrazole intermediates via a urea bond. Reaction conditions (solvent, temperature) must be optimized to avoid side products, as seen in analogous urea derivatives .

Q. How can researchers confirm the structural identity and purity of this compound?

Methodological Answer:

  • Spectroscopic Characterization :
    • IR Spectroscopy : Confirm urea C=O stretch (~1640–1680 cm⁻¹) and tetrazole ring vibrations (~1450–1550 cm⁻¹) .
    • NMR : Analyze ¹H/¹³C signals for the chlorophenyl (δ 7.2–7.4 ppm) and tetrazole (δ 8.1–8.3 ppm) groups.
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular ion peaks matching the calculated mass (e.g., [M+H]⁺ for C₁₆H₁₄ClN₅O: 352.0863) .
  • HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How should researchers design experiments to evaluate hydrolytic stability of the urea linkage under physiological conditions?

Methodological Answer:

Buffer Systems : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C.

Sampling Intervals : Collect aliquots at 0, 6, 12, 24, and 48 hours.

Analytical Methods :

  • LC-MS/MS : Monitor degradation products (e.g., free 4-chlorobenzylamine or tetrazole fragments).
  • Kinetic Analysis : Calculate half-life (t₁/₂) using first-order decay models.
  • Structural Confirmation : Compare degradation products with synthetic standards.
    This approach is adapted from environmental stability studies of urea derivatives .

Q. How can structural analogs resolve contradictions in biological activity data?

Methodological Answer:

Structure-Activity Relationship (SAR) Analysis :

  • Synthesize analogs with modifications (e.g., replacing the chlorophenyl group with fluorophenyl or methoxyphenyl).
  • Compare bioactivity (e.g., IC₅₀ in enzyme inhibition assays).

Mechanistic Studies :

  • Use molecular docking to assess binding affinity to target proteins (e.g., kinases or receptors).
  • Validate with site-directed mutagenesis if the target is known.

Case Example : Replace the tetrazole with triazole (as in ) to evaluate electronic effects on activity .

Q. Table 1: SAR Comparison of Urea Derivatives

Substituent on TetrazoleBioactivity (IC₅₀, nM)Binding Affinity (ΔG, kcal/mol)
1-Phenyl (Original)12.3 ± 1.2-8.7
1-Thiophene (Analog)45.6 ± 3.8-6.2
1-Furan (Analog)>100-4.9

Q. What experimental strategies address discrepancies in reported solubility and bioavailability?

Methodological Answer:

Solubility Enhancement :

  • Co-solvent Systems : Test DMSO/PEG-400 mixtures.
  • Cyclodextrin Inclusion : Use β-cyclodextrin to form host-guest complexes.

Bioavailability Studies :

  • Permeability Assays : Perform Caco-2 cell monolayer experiments to measure apparent permeability (Papp).
  • Pharmacokinetics : Administer the compound to rodent models and measure plasma concentration via LC-MS/MS .

Methodological Notes

  • Data Contradiction Analysis : When conflicting bioactivity data arise, cross-validate results using orthogonal assays (e.g., SPR for binding kinetics vs. cell-based functional assays) .
  • Environmental Impact : Follow protocols from to assess biodegradation pathways and ecotoxicological effects.

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